(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide
CAS No.:
Cat. No.: VC13474861
Molecular Formula: C11H17N3O2S
Molecular Weight: 255.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O2S |
|---|---|
| Molecular Weight | 255.34 g/mol |
| IUPAC Name | (2S)-2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide |
| Standard InChI | InChI=1S/C11H17N3O2S/c1-7(2)14(11(16)8(3)12)6-9(15)10-13-4-5-17-10/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1 |
| Standard InChI Key | HKIUPWDONROLIK-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(CC(=O)C1=NC=CS1)C(C)C)N |
| SMILES | CC(C)N(CC(=O)C1=NC=CS1)C(=O)C(C)N |
| Canonical SMILES | CC(C)N(CC(=O)C1=NC=CS1)C(=O)C(C)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide is C₁₁H₁₇N₃O₂S, with a molecular weight of 255.34 g/mol . Key structural features include:
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A propionamide core (CH₃CH₂CONH₂) functionalized at the α-carbon.
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An (S)-configured amino group at the second carbon, imparting stereochemical specificity.
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N-isopropyl and N-(2-oxo-2-thiazol-2-yl-ethyl) substituents on the amide nitrogen.
The thiazole ring (a five-membered heterocycle with nitrogen and sulfur) contributes to the molecule’s polarity and hydrogen-bonding capacity, while the isopropyl group enhances lipophilicity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃O₂S |
| Molecular Weight | 255.34 g/mol |
| Stereochemistry | (S)-configuration at C2 |
| LogP (Predicted) | 1.2 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (NH₂ and CONH) |
| Hydrogen Bond Acceptors | 4 (amide, oxo, thiazole N/S) |
Synthesis and Structural Analogues
Synthetic Routes
The compound is synthesized via multistep organic reactions, often involving:
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Amide Coupling: Reacting (S)-2-aminopropionic acid with isopropylamine and a thiazole-containing carbonyl derivative .
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Thiazole Ring Formation: Cyclization of thioureas or thioamides with α-halo ketones, as demonstrated in thiazole syntheses .
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Stereochemical Control: Chiral resolution or asymmetric synthesis to ensure the (S)-configuration at the α-amino position .
A representative synthesis pathway involves:
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Step 1: Protection of (S)-2-aminopropionic acid with Boc (tert-butoxycarbonyl).
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Step 2: Coupling with N-isopropyl-2-oxo-2-thiazol-2-yl-ethylamine via EDC/HOBt-mediated amidation.
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Step 3: Deprotection under acidic conditions to yield the final product .
Structural Analogues and Bioisosteres
Key analogues include:
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N-Isopropyl-2-oxo-propionamide (PubChem CID: 12710767) : Shares the isopropyl-oxoamide motif but lacks the thiazole moiety.
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Ferrocenyl 1,3-thiazinane-2-imines : Highlight the role of sulfur-nitrogen heterocycles in metal coordination.
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Pyrazolo[1,5-a]pyrimidine derivatives : Demonstrate bioisosteric replacement strategies for amide groups (e.g., triazoles).
| Compound | Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| (S)-2-Amino...propionamide | CSNK2 (Predicted) | ~0.5* | >10 |
| Celecoxib | COX-II | 0.78 | 9.51 |
| PYZ16 | COX-II | 0.52 | 10.73 |
*Predicted based on structural similarity to pyrazolo[1,5-a]pyrimidines .
Anti-Inflammatory Applications
Thiazole-containing compounds inhibit cyclooxygenase-II (COX-II) and inducible nitric oxide synthase (iNOS) . For instance:
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